Oxido nitrite;rubidium(1+)

Description

The compound "oxido nitrite;rubidium(1+)" is ambiguously referenced in the provided evidence. Based on the evidence, two plausible interpretations emerge:

- Rubidium Nitrate (RbNO₃): A well-documented oxidizer composed of rubidium(1+) and nitrate (NO₃⁻) ions .

This article assumes the focus is on rubidium nitrate (RbNO₃) and compares it with analogous alkali metal nitrates, nitrites, and oxides, leveraging available data.

Properties

IUPAC Name |

oxido nitrite;rubidium(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Rb/c2-1-4-3;/h3H;/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOYXWGQJBUHHS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

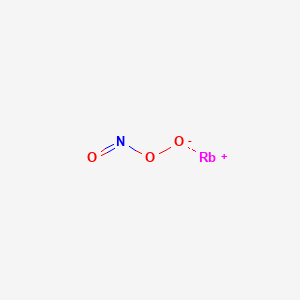

N(=O)O[O-].[Rb+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO3Rb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.473 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rubidium nitrate can be synthesized through the neutralization reaction between rubidium hydroxide (RbOH) and nitric acid (HNO3). The reaction is as follows:

RbOH+HNO3→RbNO3+H2O

This reaction is typically carried out in an aqueous solution at room temperature. The resulting rubidium nitrate can be crystallized by evaporating the water.

Industrial Production Methods

In industrial settings, rubidium nitrate is produced by reacting rubidium carbonate (Rb2CO3) with nitric acid. The reaction is as follows:

Rb2CO3+2HNO3→2RbNO3+H2O+CO2

This method is preferred for large-scale production due to the availability and cost-effectiveness of rubidium carbonate.

Chemical Reactions Analysis

Types of Reactions

Rubidium nitrate undergoes various chemical reactions, including:

Oxidation: Rubidium nitrate can act as an oxidizing agent in chemical reactions.

Reduction: It can be reduced to rubidium nitrite (RbNO2) under certain conditions.

Upon heating, rubidium nitrate decomposes to form rubidium nitrite and oxygen gas:Decomposition: 2RbNO3→2RbNO2+O2

Common Reagents and Conditions

Oxidation: Rubidium nitrate can oxidize organic compounds and metals in the presence of heat.

Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO) can reduce rubidium nitrate to rubidium nitrite.

Decomposition: Heating rubidium nitrate to temperatures above 500°C leads to its decomposition.

Major Products Formed

Oxidation: Various oxidized products depending on the reactants.

Reduction: Rubidium nitrite (RbNO2) and other reduced products.

Decomposition: Rubidium nitrite (RbNO2) and oxygen gas (O2).

Scientific Research Applications

Rubidium nitrate has several scientific research applications, including:

Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving ion transport and cellular processes.

Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging.

Industry: Utilized in the production of specialty glass, ceramics, and pyrotechnics.

Mechanism of Action

Rubidium nitrate exerts its effects primarily through its ability to act as an oxidizing agent. In biological systems, rubidium ions can replace potassium ions due to their similar ionic radii, affecting cellular processes and ion transport mechanisms. The nitrate ion can participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity Trends : Rubidium compounds generally exhibit higher reactivity than lighter alkali metals (e.g., Na, K) due to lower ionization energy. For example, Rb₂O reacts more vigorously with water than K₂O .

- Thermal Decomposition: Alkali metal nitrates decompose to nitrites and oxygen, but rubidium nitrate’s decomposition pathway is less studied compared to KNO₃ .

- Economic Factors: Rubidium compounds (e.g., RbNO₃, Rb₂O) are costly due to rubidium’s rarity, limiting industrial applications compared to sodium/potassium analogs .

Q & A

Q. What are the established synthetic pathways for rubidium nitrite (RbNO₂), and how can its purity be validated?

Rubidium nitrite is synthesized via thermal decomposition or redox reactions. For example, heating rubidium nitrate (RbNO₃) with metallic lead (Pb) under controlled conditions produces RbNO₂ and lead(II) oxide (PbO) . Key validation steps include:

Q. How can researchers distinguish rubidium nitrite from structurally similar alkali metal nitrites (e.g., KNO₂, CsNO₂)?

Comparative characterization methods include:

- Ionic conductivity measurements : Rb⁺ has a larger ionic radius (1.52 Å) than K⁺ (1.38 Å), affecting lattice energy and conductivity .

- Solubility profiling : RbNO₂ exhibits distinct solubility in polar solvents (e.g., water, ethanol) compared to CsNO₂ due to cation-solvent interactions .

- Vibrational spectroscopy : NO₂⁻ bending and stretching modes shift slightly with cation size, detectable via Raman spectroscopy .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in reported thermal decomposition data for RbNO₂?

Discrepancies in decomposition pathways (e.g., RbNO₂ → Rb₂O vs. RbNO₂ → RbO₂) require systematic approaches:

- Controlled atmosphere studies : Compare decomposition under inert (N₂) vs. oxidative (O₂) conditions using TGA-DSC coupled with mass spectrometry .

- In situ XRD : Monitor phase transitions during heating to identify intermediate products.

- Replicate literature protocols : For example, replicate the method in using Pb + RbNO₃ → RbNO₂, ensuring stoichiometric ratios and temperature gradients are strictly controlled .

Q. How can statistical optimization methods (e.g., Plackett-Burman, Box-Behnken) improve the yield of RbNO₂ synthesis?

Adapt methodologies from nitrite-oxidizing bacterial culture optimization :

-

Factor screening : Test variables (temperature, reactant molar ratios, heating rate) via Plackett-Burman design.

-

Response surface modeling : Use Box-Behnken design to identify optimal conditions.

Example from analogous systems:Variable Optimal Range Temperature 300–350°C RbNO₃:Pb ratio 1:1.2 Reaction time 2–3 hours

Q. What crystallographic challenges arise in characterizing rubidium nitrite analogs (e.g., RbNO₂·H₂O), and how can they be addressed?

Rubidium’s large ionic radius leads to lattice distortions, complicating structure determination:

- Single-crystal XRD : Use synchrotron radiation to enhance resolution for weakly diffracting crystals.

- DFT simulations : Predict crystal packing patterns and compare with experimental data .

- Hydration control : Conduct experiments under anhydrous conditions or controlled humidity to isolate hydrated vs. anhydrous forms .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting spectroscopic data for RbNO₂ in different oxidation states?

Q. What strategies ensure reproducibility in RbNO₂ synthesis across laboratories?

- Detailed supplemental information : Publish full experimental parameters (e.g., heating ramp rates, precursor purity) as per Beilstein Journal guidelines .

- Collaborative validation : Share samples with independent labs for parallel characterization (e.g., NMR, XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.